Sparsentan-d5 chemical properties and synthesis
Sparsentan-d5 chemical properties and synthesis
An In-depth Technical Guide to the Chemical Properties and Synthesis of Sparsentan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and synthesis of Sparsentan-d5. Sparsentan-d5 is the deuterated analog of Sparsentan, a novel, first-in-class dual antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors. The information herein is curated for professionals engaged in pharmaceutical research and development.
Chemical Properties
Sparsentan-d5 is a stable, isotopically labeled version of Sparsentan, primarily utilized in pharmacokinetic and metabolic studies as an internal standard for analytical quantification. The key physicochemical properties of Sparsentan-d5 are detailed below.
| Property | Data |
| IUPAC Name | 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-((ethoxy-d5)methyl)-[1,1'-biphenyl]-2-sulfonamide[1] |
| Molecular Formula | C₃₂H₃₅D₅N₄O₅S[2] |
| Molecular Weight | 597.79 g/mol [2] |
| CAS Number | 1801597-09-0[2] |
| Appearance | Typically a white to off-white solid powder[3] |
| Solubility | May be soluble in DMSO[4] |
Mechanism of Action and Signaling Pathway
Sparsentan exerts its therapeutic effects by simultaneously blocking two key pathways implicated in the progression of chronic kidney diseases: the renin-angiotensin-aldosterone system (RAAS) and the endothelin system.
-
Angiotensin II Receptor Blockade: Sparsentan is a potent antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a powerful vasoconstrictor that increases blood pressure, stimulates aldosterone release, and promotes fibrosis and inflammation in the kidneys. By blocking the AT1 receptor, Sparsentan mitigates these detrimental effects.[5]
-
Endothelin Receptor Blockade: Sparsentan also acts as an antagonist of the endothelin type A (ETA) receptor. Endothelin-1 (ET-1) is another potent vasoconstrictor and a mediator of cell proliferation and fibrosis. The inhibition of the ETA receptor by Sparsentan provides an additional mechanism for reducing proteinuria and protecting the kidneys from further damage.[5]
The dual antagonism of both AT1 and ETA receptors is thought to provide a more comprehensive and potent renoprotective effect than targeting either pathway alone.
Caption: Sparsentan's dual mechanism of action on the AT1 and ETA receptors.
Synthesis of Sparsentan-d5
While a detailed, step-by-step protocol for the synthesis of Sparsentan-d5 is proprietary, the general synthetic strategy for Sparsentan has been published, and the principles can be applied to its deuterated analog. The synthesis of Sparsentan-d5 involves the incorporation of a deuterium-labeled building block, specifically an ethoxy-d5 group.
An improved synthetic process for Sparsentan has been reported with a total yield of approximately 43.25%, which avoids the use of hazardous reagents like n-butyl lithium.[6] The core of the synthesis is a Suzuki coupling reaction to construct the biphenyl scaffold.
Conceptual Synthetic Workflow
The synthesis can be conceptualized as a convergent process involving the preparation of two key intermediates, followed by their coupling and subsequent functional group manipulations. The deuterium label is introduced during the synthesis of one of these intermediates.
Caption: A conceptual workflow for the synthesis of Sparsentan-d5.
Key Experimental Protocols (General Principles)
The following outlines the general principles of the experimental procedures for the synthesis of Sparsentan, which would be adapted for Sparsentan-d5.
1. Preparation of the Deuterated Boronic Ester Intermediate:
-
A suitable starting material, such as 4-bromo-3-methylbenzonitrile, undergoes a series of reactions including free radical substitution and nucleophilic substitution to introduce the ethoxy-d5 sidechain using a deuterated ethanol source.[6]
-
The resulting compound is then subjected to a Miyaura borylation reaction to yield the boronic ester intermediate.[6]
2. Preparation of the Sulfonamide Intermediate:
-
This intermediate is prepared by the condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole, followed by the protection of the amino group.[6]
3. Suzuki Coupling and Final Steps:
-
The two key intermediates are coupled via a palladium-catalyzed Suzuki reaction to form the biphenyl core structure.[6]
-
The resulting coupled product then undergoes a series of transformations, including reduction, bromination, condensation with the appropriate spirocyclic amine, and a final deprotection step to afford Sparsentan.[6] For the synthesis of Sparsentan-d5, the ethoxy-d5 group would already be incorporated.
-
Purification of the final product and intermediates is typically achieved through crystallization or column chromatography.[7]
References
- 1. "PROCESS FOR THE PREPARATION OF SPARSENTAN" by Prashanth Venukathala [tdcommons.org]
- 2. Sparsentan-d5 (RE-021-d5) - CAS - 1801597-09-0 | Axios Research [axios-research.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Sparsentan-d5 I CAS#: 1801597-09-0 I dual angiotensin II and endothelin A receptor antagonist I InvivoChem [invivochem.com]
- 5. Sparsentan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthetic Process of Sparsentan [cjph.com.cn]
- 7. msnlabs.com [msnlabs.com]
